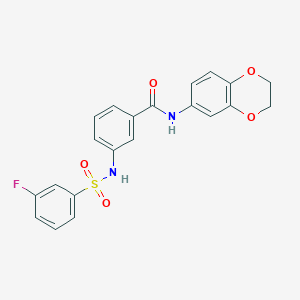

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-3-(3-氟苯磺酰氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

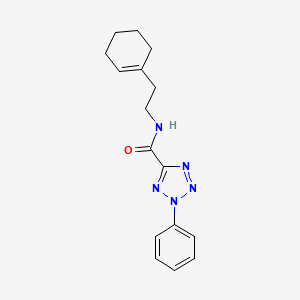

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including antibacterial and anti-inflammatory properties, as well as their role in cancer treatment .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, the synthesis of related compounds has been achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides using aqueous sodium carbonate as a base . These reactions are often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), with lithium hydride serving as a base to facilitate the nucleophilic substitution reactions that form the sulfonamide bond .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring. The molecular structure is further influenced by the presence of substituents on the aromatic rings, which can form hydrogen bonds and other non-covalent interactions, affecting the compound's crystal packing and overall stability . The presence of a fluorine atom, as seen in the compound of interest, can significantly influence the molecule's electronic properties and its interactions with biological targets .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide nitrogen and the aromatic rings. These compounds can undergo electrophilic aromatic substitution, nucleophilic substitution, and can also be involved in the formation of hydrogen bonds due to the presence of the amide group . The fluorine atom present in the compound can also affect its reactivity, potentially making the aromatic ring more susceptible to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the presence of additional functional groups. The introduction of fluorine atoms can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The crystal structure analysis can provide insights into the compound's solid-state properties, which are important for its formulation and stability .

科学研究应用

合成与生物活性

细菌生物膜抑制作用和细胞毒性: Abbasi 等人 (2020) 合成了 N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺的衍生物,并研究了它们对大肠杆菌和枯草芽孢杆菌的细菌生物膜抑制作用。一些合成的分子对这些细菌生物膜表现出合适的抑制作用,并显示出轻微的细胞毒性 (Abbasi 等人,2020)。

抗菌和抗炎应用: Abbasi 等人 (2017) 的另一项研究旨在合成带有 1,4-苯并二氧杂环的新的磺酰胺,以用于潜在的抗菌用途和作为炎性疾病的治疗剂。这些化合物对各种革兰氏阳性和革兰氏阴性菌株表现出良好的抑制活性,并对脂氧合酶酶表现出抑制作用,表明具有治疗炎性疾病的潜力 (Abbasi 等人,2017)。

抗肿瘤活性

抗癌评估: Kumar 等人 (2014) 评估了一系列 N-取代苯磺酰胺衍生物的体外抗菌和抗癌活性。研究发现,某些化合物对细胞系的活性高于标准药物卡铂,表明它们具有作为抗癌剂的潜力 (Kumar 等人,2014)。

抗肿瘤药物的开发: Huang 等人 (2001) 设计并合成了含有 5-氟尿嘧啶和氮芥的磺酰胺衍生物,以获得具有低毒性的有效抗肿瘤剂。这些化合物在小鼠中表现出高抗肿瘤活性和低毒性,为癌症治疗提供了一种新策略 (Huang 等人,2001)。

硫酚的选择性鉴别

- 检测技术: Wang 等人 (2012) 开发了一种基于反应的荧光探针,用于选择性区分有毒的苯硫醇和生物活性脂肪族硫醇。该探针表现出高选择性和灵敏度,证明了其在环境和生物科学中硫酚传感的应用前景 (Wang 等人,2012)。

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O5S/c22-15-4-2-6-18(12-15)30(26,27)24-17-5-1-3-14(11-17)21(25)23-16-7-8-19-20(13-16)29-10-9-28-19/h1-8,11-13,24H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDIUQICOGIFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-fluorobenzenesulfonamido)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2535112.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)